![molecular formula C10H10O2 B2570116 Cyclopropyl(2-hydroxyphenyl)methanone CAS No. 128405-69-6](/img/structure/B2570116.png)
Cyclopropyl(2-hydroxyphenyl)methanone
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Overview
Description
Cyclopropyl(2-hydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O2 . It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of Cyclopropyl(2-hydroxyphenyl)methanone consists of a cyclopropyl group attached to a methanone group, which is further connected to a 2-hydroxyphenyl group . The molecular weight of this compound is 162.19 .Physical And Chemical Properties Analysis
Cyclopropyl(2-hydroxyphenyl)methanone is a solid or semi-solid or liquid or lump . It has a molecular weight of 162.19 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Combinatorial Chemistry Scaffolds : Cyclopropyl(2-hydroxyphenyl)methanone has been utilized as a scaffold in combinatorial chemistry. Grover et al. (2004) demonstrated an efficient synthesis of 4-substituted cyclopropyl phenyl methanones bound to resins, which served as scaffolds for generating structurally diverse alicyclic compounds (Grover et al., 2004).
Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives using a 1,3-dipolar cycloaddition approach. This synthesis process was important for developing pyrazole derivatives (Alizadeh et al., 2015).
Antitubercular Activity : Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones and evaluated their antitubercular activity. Some compounds in this series showed significant activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Histamine H3-Receptor Antagonism : Stark (2000) described the synthesis of ciproxifan, a novel antagonist for the histamine H3 receptor, which involves cyclopropyl(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone (Stark, 2000).
Halohydrofuran Synthesis : Mothe et al. (2011) developed a method to prepare 3-halohydrofurans efficiently using cyclopropyl methanols, highlighting the versatility of cyclopropyl methanone derivatives in organic synthesis (Mothe et al., 2011).
Photolysis and Radical Studies : Ranaweera et al. (2015) investigated the photolysis of cyclopropyl(phenyl)methanone, providing insights into the behavior of cyclopropyl methanones under photochemical conditions (Ranaweera et al., 2015).
Synthesis of Neuroprotective Compounds : Yoon et al. (2006) isolated compounds from Imperata cylindrica, including 5-hydroxy-2-(2-phenylethyl)chromone, demonstrating neuroprotective activity. The structural similarity with cyclopropyl(2-hydroxyphenyl)methanone suggests potential research applications in neuroprotection (Yoon et al., 2006).
Safety and Hazards
properties
IUPAC Name |
cyclopropyl-(2-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVHKCVJBCKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-hydroxyphenyl)methanone |
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